molecular formula C6H6BrNO2S B012237 Ethyl 2-bromothiazole-4-carboxylate CAS No. 100367-77-9

Ethyl 2-bromothiazole-4-carboxylate

Cat. No. B012237
M. Wt: 236.09 g/mol
InChI Key: CNHISCQPKKGDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2-bromothiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate in a solvent-free condition. This is followed by a diazotization reaction using DMSO and sodium nitrite at high temperatures, and finally saponification in potash-methanol solvent to yield the desired product. This method showcases the compound's accessibility through relatively straightforward synthetic steps, highlighting its adaptability in organic synthesis (Zhou Zhuo-qiang, 2009).

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromothiazole-4-carboxylate has been characterized extensively through spectroscopic methods including FTIR, NMR, and X-ray diffraction techniques. Density Functional Theory (DFT) calculations, alongside experimental data, provide insights into the molecular geometry, electronic distribution, and hydrogen bonding sites, highlighting the compound's structural characteristics and stability (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 2-bromothiazole-4-carboxylate participates in a variety of chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity with different nucleophiles such as N-, S-, O-, and P-nucleophiles leads to the formation of various substituted products, demonstrating its versatility as a synthetic intermediate. Its chemical properties are pivotal in the synthesis of compounds with potential technological and medicinal applications (Yu. O. Remizov et al., 2015).

Scientific Research Applications

  • Ethyl 2-bromothiazole-4-carboxylate derivatives can be used as building blocks for synthesizing tri- and tetra-cyclic heterocycles, particularly through radical cyclization onto azoles. These compounds are valuable in organic synthesis, including solid phase resins (Allin et al., 2005).

  • Some analogs of Ethyl 2-substituted-aminothiazole-4-carboxylate exhibit potential anticancer activity. For example, Ethyl 2[3(diethylamino)-propanamido]-thiazole-4-carboxylate has shown promising results in this area (El-Subbagh et al., 1999).

  • Ethyl 2-arylthiazole-5-carboxylates demonstrate photophysical properties and the ability to activate singlet oxygen. These properties are attributed to transitions from the HOMO to the LUMO+1 orbital, which is significant for applications in material sciences and photophysics (Amati et al., 2010).

  • The lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate with 5,5-dimethyl-1,3-dioxanyl has been explored for transforming functionalized isoxazole AMPA analogs into homologated methyl esters, providing insights into novel synthetic pathways (Zhou & Natale, 1998).

  • Novel methods for synthesizing thienopyranones and thienopyranones from related bromothiophene carboxylic acids have been developed, indicating potential applications in organic synthesis and pharmaceutical research (Ames & Ribeiro, 1975).

  • Ultrasonic and thermal mediated aminolysis has been used to synthesize novel 2-amino-1,3-thiazole-5-carboxylates in high yield, which opens up possibilities for new drug discovery and the synthesis of unique compounds (Baker & Williams, 2003).

  • 2-Substituted 6-bromo-3-methylthiazolo[3,2a]benzimidazole derivatives show strong immunomodulatory and anticancer activities, with specific cytotoxicity against colon carcinoma cells (Abdel‐Aziz et al., 2009).

  • Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates have been synthesized with potential for further pharmaceutical applications (Ge et al., 2006).

  • Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives exhibit significant nonlinear optical properties, indicating their relevance in technological applications (Haroon et al., 2019).

Safety And Hazards



  • Safety Precautions : Handle with care, wear appropriate protective equipment (gloves, goggles, etc.), and work in a well-ventilated area.

  • Hazard Information : Avoid inhalation, ingestion, and skin contact. May cause irritation to eyes and skin.

  • Storage : Store in a cool, dry place away from direct sunlight.




  • Future Directions



    • Further research could explore the compound’s applications in drug discovery, materials science, or agrochemicals.

    • Investigate its reactivity in various synthetic transformations.




    properties

    IUPAC Name

    ethyl 2-bromo-1,3-thiazole-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CNHISCQPKKGDPO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CSC(=N1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6BrNO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70326608
    Record name Ethyl 2-bromothiazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70326608
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    236.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 2-bromothiazole-4-carboxylate

    CAS RN

    100367-77-9
    Record name Ethyl 2-bromothiazole-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70326608
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ethyl 2-bromo-1,3-thiazole-4-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    A cold solution of sodium nitrite (228 mg, 3.31 mmol) in water (2.0 mL) was added dropwise to a mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester (J. Am. Chem. Soc., 1946, 68, 266) (500 mg, 2.90 mmol), CuSO4 pentahydrate (2.100 g, 8.41 mmol), NaBr (1.134 g, 11.02 mmol), H2SO4 (3.0 mL) and water (3.0 mL) at −5° C. to 0° C. The reaction mixture was stirred at 0° C. for 20 minutes and at room temperature for 1 h. The reaction mixture was adjusted to pH 9 with 1N NaOH (105 mL) and the aqueous solution was washed with CHCl3 (4×50 mL). The organic solutions were combined, dried (MgSO4), filtered and concentrated. Purification by medium pressure chromatography (39:1 hexanes:EtOAc to 19:1 hexanes:EtOAc) provided 2-bromo-thiazole-4-carboxylic acid ethyl ester (257 mg).
    Quantity
    228 mg
    Type
    reactant
    Reaction Step One
    Quantity
    500 mg
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    CuSO4 pentahydrate
    Quantity
    2.1 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    1.134 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    3 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    3 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    105 mL
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    To a stirred mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromide (10 g, 58 mmol), CuSO4 (26.9 g, 168 mmol) and NaBr (22.7 g, 221 mmol) in 9M H4SO4 (aq) (120 mL) at −5° C.−0° C., a pre-cooled solution of NaNO2 (4.4 g, 64 mmol) in H2O (40 mL) was added at such a rate to maintain the temperature at or below 0° C. After complete addition the mixture was maintained at 0° C. for another 30 min then warmed to RT over 2.5 h. The reaction mixture was diluted with H2O (120 mL) and extracted with Et2O (3×100 mL). The aqueous layer was separated, basified to pH 12 with 5N NaOH (aq), then extracted with Et2O (2×100 mL). The organic layers were combined, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The residue was purified by flash chromatography on silica gel (1:9, EtOAc:hexane) to yield the title compound as a white amorphous solid. MS m/z: 235.8, 237.8 (M+H). Calc'd. for C6H6BrNO2S-234.93.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    22.7 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    H4SO4
    Quantity
    120 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    26.9 g
    Type
    catalyst
    Reaction Step One
    Name
    Quantity
    4.4 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    40 mL
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    120 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    To a sulfuric acid solution (120 mL) of ethyl 2-aminothiazole-4-carboxylate (7.47 g), copper sulfate (10.91 g) and sodium bromide (8.12 g), a solution of sodium nitrite (3.63 g) in ice water was added dropwise over 15 minutes under ice cooling. The resultant mixture was stirred for 30 minutes and for 2 hours at room temperature. Ether was added to the reaction mixture, and the mixture was washed with water. The resultant water layer was neutralized with sodium hydroxide and extracted with ether. The extract was combined with the previously separated ether layer, washed with saturated brine and dried over anhydrous sodium sulfate. After concentrating the combined ether layer under reduced pressure, the resultant residue was purified by column chromatography on silica gel (chloroform), and the resultant crude crystals were recrystallized from hexane to obtain the title compound.
    Quantity
    120 mL
    Type
    reactant
    Reaction Step One
    Quantity
    7.47 g
    Type
    reactant
    Reaction Step One
    Quantity
    8.12 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.63 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice water
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    10.91 g
    Type
    catalyst
    Reaction Step One
    [Compound]
    Name
    resultant mixture
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods IV

    Procedure details

    Acording to literature reference (Kelly, T. R.; Lang, F. J. Org. Chem. 1996, 61, 4623–4633), crude ethyl 2-amino-4-thiazolecarboxylate (19.0 g, 111 mmol) is combined with sodium bromide (46.7 g, 444 mmol) and copper (II) sulfate (52.4 g, 333 mmol). A portion of 9N sulfuric acid (225 mL) is then added and the reaction mixture is cooled in an ice/salt bath. A solution of sodium nitrate (8.35 g, 122 mmol) in water (100 mL) is added drop wise to this reaction mixture over 30 minutes while maintaining the reaction temperature at 0° C. Once the addition is complete, the reaction mixture is stirred at 0° C. for 30 minutes and at 25° C. for an additional 1.5 hours. A portion of water (300 mL) is then added and the reaction mixture extracted with diethyl ether. Subsequently, the aqueous layer is made basic (pH 9) by addition of 20% sodium hydroxide and then extracted a second time with diethyl ether. The combined organic extracts are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography (20% ethyl acetate in hexanes) to afford 5.06 g of ethyl 2-bromo-4-thiazolecarboxylate.
    Quantity
    19 g
    Type
    reactant
    Reaction Step One
    Quantity
    46.7 g
    Type
    reactant
    Reaction Step Two
    Quantity
    225 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    8.35 g
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Four
    Quantity
    52.4 g
    Type
    catalyst
    Reaction Step Five
    Name
    Quantity
    300 mL
    Type
    solvent
    Reaction Step Six

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ethyl 2-bromothiazole-4-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 2-bromothiazole-4-carboxylate
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    Ethyl 2-bromothiazole-4-carboxylate
    Reactant of Route 4
    Reactant of Route 4
    Ethyl 2-bromothiazole-4-carboxylate
    Reactant of Route 5
    Reactant of Route 5
    Ethyl 2-bromothiazole-4-carboxylate
    Reactant of Route 6
    Reactant of Route 6
    Ethyl 2-bromothiazole-4-carboxylate

    Citations

    For This Compound
    48
    Citations
    T Kambe, T Maruyama, M Nakano, Y Nakai… - Bioorganic & medicinal …, 2012 - Elsevier
    … Ethanolysis of the S-acetyl group of 16 9 followed by S-arylation with ethyl 2-bromothiazole-4-carboxylate and ethyl 2-bromothiazole-5-carboxylate resulted in 17 and 22, respectively. …
    Number of citations: 9 www.sciencedirect.com
    K Ganapathi, A Venkataraman - Proceedings of the Indian Academy of …, 1945 - Springer
    … Erlenmeyer and Morel s have recently converted ethyl 2-aminothiazole-4-carboxylate into ethyl 2-bromothiazole-4-carboxylate in about 70 per r …
    Number of citations: 54 link.springer.com
    T Martin, C Laguerre, C Hoarau, F Marsais - Organic Letters, 2009 - ACS Publications
    … As an application, the commercially available ethyl 2-bromothiazole-4-carboxylate was used as a coupling partner to prepare the ethyl saramycetate subunit of cyclothiazomycin …
    Number of citations: 57 pubs.acs.org
    M Atobe, K Naganuma, M Kawanishi, T Hayashi… - Bioorganic & Medicinal …, 2018 - Elsevier
    We describe a medicinal chemistry approach to the discovery of a novel EP 1 antagonist exhibiting high potency and good pharmacokinetics. Our starting point is 1, an EP 1 receptor …
    Number of citations: 4 www.sciencedirect.com
    S Sulzer-Mosse, F Cederbaum, C Lamberth… - Bioorganic & Medicinal …, 2015 - Elsevier
    … pinacol ester 24 (13.9 g, 45 mmol) and a solution of sodium carbonate (11.9 g, 0.11 mol) in 30 mL of water are consecutively added to a solution of ethyl 2-bromothiazole-4-carboxylate …
    Number of citations: 31 www.sciencedirect.com
    T Kambe, T Maruyama, Y Nakai, H Yoshida… - Bioorganic & medicinal …, 2012 - Elsevier
    … Ethanolysis of 19, followed by S-arylation with ethyl 2-bromothiazole-4-carboxylate in the presence of potassium carbonate in ethanol, produced 20. Deprotection of 20 with …
    Number of citations: 25 www.sciencedirect.com
    P Lassalas, C Berini, JBEY Rouchet… - Organic & …, 2018 - pubs.rsc.org
    … Further challenging heteroaryl halides such as 2- and 5-chlorodiazines 9E–F and ethyl 2-bromothiazole-4-carboxylate 9G were also successfully employed as coupling partners to give …
    Number of citations: 7 pubs.rsc.org
    RA Hughes, CJ Moody - Angewandte Chemie International …, 2007 - Wiley Online Library
    … Transmetalation with zinc chloride, then Negishi cross-coupling with ethyl 2-bromothiazole-4-carboxylate gave pyridine derivative 58. The next Negishi cross-coupling reaction between …
    Number of citations: 290 onlinelibrary.wiley.com
    ES Priestley, J Banville, D Deon, L Dubé… - Journal of Medicinal …, 2022 - ACS Publications
    … To a cooled solution of ethyl 2-bromothiazole-4-carboxylate (15.0 g, 63.5 mmol) (63) in THF (150 mL) at −5 C was added a cold solution of lithium borohydride (2.77g, 127 mmol) in …
    Number of citations: 8 pubs.acs.org
    M Schnürch, R Flasik, AF Khan, M Spina… - European journal of …, 2006 - Wiley Online Library
    … In the first reaction, a zinc organyl in the 3-position derived from 2,3,6-tribromopyridine (144) was cross-coupled with ethyl 2-bromothiazole-4-carboxylate in 81 % yield. The intermediate …

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.